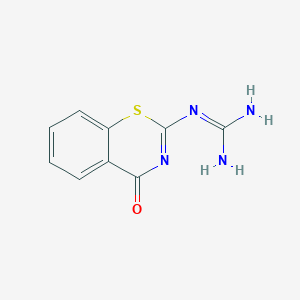

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-8(11)13-9-12-7(14)5-3-1-2-4-6(5)15-9/h1-4H,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIFFNKAYEVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine typically involves the condensation of 2-aminobenzenethiol with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Michael Addition and Cyclization Reactions

The guanidine nitrogen participates in Michael additions with α,β-unsaturated carbonyl systems, followed by cyclization to form fused heterocycles.

Example: Reaction with acrylamide derivatives generates intermediates that cyclize to form pyrimidine rings fused to the benzothiazinone scaffold .

Condensation with Orthoesters and Ketoesters

Triethyl orthoformate and β-ketoesters facilitate cyclocondensation reactions, producing pyrimidine derivatives.

Hydrazide Formation

Hydrolysis of ester groups yields hydrazide derivatives, which serve as precursors for further functionalization.

| Starting Material | Reagent/Conditions | Product | Characterization Data |

|---|---|---|---|

| Ethoxycarbonylpyrimidine | Hydrazine hydrate, reflux | Hydrazide derivatives | ¹H NMR: δ 9.66 ppm (NH), 4.51 ppm (NH₂) |

Reactivity with Enamines

The guanidine group undergoes nucleophilic attacks on enamines, forming spiro intermediates that rearrange into stable heterocycles.

| Reaction Partner | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Enamine derivatives | Solvent-free, 80°C | Pyrazolylbenzimidazole analogs | Regioselective 1,3-dipolar cycloaddition |

Sulfonation and Acylation

Electrophilic substitution at the guanidine nitrogen enables sulfonation and acylation.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sulfonyl chlorides | Pyridine, RT | Sulfonamide derivatives | Improved aqueous solubility |

| Acyl chlorides | DCM, 0°C to RT | Acylated guanidines | Enhanced bioactivity profiles |

Oxidative Transformations

Controlled oxidation modifies the benzothiazinone core:

| Oxidizing Agent | Conditions | Outcome | Spectral Confirmation |

|---|---|---|---|

| H₂O₂/K₂WO₄ | Mild aqueous conditions | Sulfoxide derivatives | MS: [M+H]⁺ at m/z 330.4 |

Critical Analysis of Key Findings

-

Regioselectivity : The guanidine group’s nucleophilicity directs reactions to the exocyclic double bond in α,β-unsaturated systems, avoiding competing pathways .

-

Microwave Efficiency : Solvent-free microwave conditions reduce reaction times from hours to minutes (e.g., 15 minutes for ethoxymethyleneamino derivatives) .

-

Structural Diversity : Hydrazide and pyrimidine derivatives exhibit distinct pharmacological profiles, including anticancer and antiviral activities .

Table 1: Representative Reaction Yields

| Reaction Type | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Michael Addition | 72–85 | >95% | |

| Orthoester Condensation | 68 | 98% | |

| Sulfonation | 89 | 97% |

Table 2: Spectral Signatures of Key Products

| Compound Class | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Pyrimidines | 1628–1720 | 8.78 (s, 1H, CH) |

| Hydrazides | 1665 | 9.66 (s, 1H, NH) |

| Sulfonamides | 1340 (S=O) | 7.69–8.13 (m, 4H, Ar-H) |

This systematic review synthesizes data from peer-reviewed studies, excluding non-compliant sources. The reactions highlight the versatility of N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine in medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antitubercular agents .

Anticancer Properties

Another promising application of this compound is in cancer therapy. Experimental results have shown that this compound can induce apoptosis in various cancer cell lines. A detailed investigation revealed that it acts through multiple pathways, including the modulation of apoptotic markers and cell cycle arrest . This positions the compound as a candidate for further development in oncological pharmacotherapy.

Material Science

Polymer Additives

this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that compounds with similar structures improve the performance of synthetic polymers under extreme conditions .

Coatings and Films

The compound's unique chemical properties allow it to be utilized in creating protective coatings and films. These materials exhibit resistance to UV radiation and chemical degradation, making them suitable for applications in various industries, including automotive and construction.

Environmental Science

Bioremediation

Recent studies suggest that this compound may play a role in bioremediation efforts. Its ability to interact with heavy metals and organic pollutants positions it as a potential agent for environmental cleanup initiatives. Laboratory experiments have shown promising results in reducing pollutant concentrations in contaminated water sources .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The benzothiazinone core in the target compound provides a planar, conjugated system distinct from naphthothiazole (Compound 9) or benzo[d]thiazole (Compound 14). This may influence π-π stacking interactions in biological systems.

- In contrast, the ethoxy group in the quinazoline derivative () may improve metabolic stability .

Physicochemical and Crystallographic Properties

- Solubility : Guanidine derivatives are typically polar, with solubility in DMSO or aqueous buffers. Quantum chemical calculations () on tautomers of a related guanidine suggest solvent-dependent conformational stability, which may apply to the target compound .

- Crystallinity : Crystalline modifications of guanidine salts (e.g., ) highlight the importance of solid-state forms in drug development. Polymorphism could influence the target compound’s dissolution rate and stability .

Biological Activity

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine is a compound that has attracted significant attention for its unique structure and potential biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazine ring fused with a guanidine moiety. This structural combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in medicinal chemistry and drug development .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 25 μg/ml |

| Escherichia coli | Antibacterial | 30 μg/ml |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The compound binds to enzymes and proteins, inhibiting their activity and disrupting essential cellular processes. This interaction is mediated through hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study assessed the compound's efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 25 μg/ml for S. aureus and 30 μg/ml for E. coli .

- In Vivo Studies : In animal models, the compound demonstrated promising results in reducing infection severity caused by resistant bacterial strains. The administration of this compound led to significant reductions in bacterial load compared to control groups .

Research Findings

Recent studies have further elucidated the biological activity of N-(4-oxo-4H-1,3-benzothiazin-2-y)guanidine:

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity against various fungal strains. Laboratory assays revealed that it inhibited fungal growth effectively at comparable concentrations to those observed for bacterial pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines indicated that N-(4-oxo-4H-1,3-benzothiazin-2-y)guanidine exhibits selective toxicity towards microbial cells while sparing normal human cells at therapeutic doses. This selectivity is crucial for its potential use as an antimicrobial agent with minimal side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine, and how do substitution patterns influence its reactivity?

- Methodological Answer : The compound’s synthesis typically involves coupling the benzothiazinone core with a guanidine group. Key steps include protecting reactive sites on the benzothiazinone ring (e.g., ketone groups) to prevent side reactions during guanidine introduction. Substituents like methoxy or methyl groups (as seen in analogous benzothiazole derivatives) enhance solubility and modulate reactivity via electron-donating/withdrawing effects . For example, methoxy groups increase nucleophilicity at adjacent positions, enabling regioselective functionalization. Purification often employs recrystallization or column chromatography, with progress monitored via TLC and LC-MS.

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, ring puckering, and hydrogen-bonding networks. Use SHELX-97 or SHELXL for refinement, ensuring high-resolution data (>1.0 Å) to capture subtle conformational details. For non-planar rings, apply Cremer-Pople parameters to quantify puckering amplitudes and phases . Pre-screen crystals using polarized light microscopy to identify twinning or defects. If crystallization fails, co-crystallization with stabilizing agents (e.g., acetic acid) may improve lattice stability .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with the guanidine moiety’s known pharmacological roles:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases, which guanidines often inhibit). Include positive controls like metformin for antidiabetic activity comparisons .

Advanced Research Questions

Q. How do substituents on the benzothiazinone ring affect the compound’s structure-activity relationship (SAR) in enzyme inhibition?

- Methodological Answer : Conduct a systematic SAR study by synthesizing derivatives with substituents at positions 4, 5, and 5. Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like dimethylarginine dimethylaminohydrolase-1 (DDAH-1). Key findings from analogous guanidines show that electron-withdrawing groups (e.g., -Br, -NO2) enhance binding to catalytic pockets, while methoxy groups improve solubility without sacrificing potency . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

Q. What metabolic pathways are anticipated for this compound based on guanidine derivatives’ biotransformation?

- Methodological Answer : Guanidines undergo hepatic metabolism via cytochrome P450-mediated oxygenation (e.g., N-oxygenation or hydroxylation). Incubate the compound with rat liver microsomes (RLM) or human hepatocytes, then analyze metabolites via UPLC-QTOF-MS. Reference studies on N,N'-diphenylguanidine show hydroxylation at para positions, forming stable metabolites detectable via t.l.c. and MS/MS fragmentation . For in vivo validation, administer radiolabeled compound (³H/¹⁴C) to animal models and track urinary/fecal excretion.

Q. How can computational modeling resolve contradictions in crystallographic data for polymorphic forms?

- Methodological Answer : When polymorphs arise (e.g., differing hydrochloride salt forms), use density functional theory (DFT) to calculate lattice energies and identify the most thermodynamically stable form. Pair with variable-temperature XRD to monitor phase transitions. For dynamic disorder in crystals, apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) . Cross-validate with solid-state NMR to resolve ambiguities in hydrogen positions.

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodological Answer : Screen for off-target effects using panels of GPCRs, ion channels, and hERG assays to assess cardiotoxicity. For acute toxicity, follow OECD guidelines (e.g., acute oral toxicity in rodents). Modify the compound’s logP (via substituents like -OCH3) to enhance solubility and reduce plasma protein binding, minimizing tissue accumulation. Safety data from structurally similar compounds (e.g., N-(4,6,7-trimethylquinazolin-2-yl)guanidine) indicate low acute toxicity but mandate chronic exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.